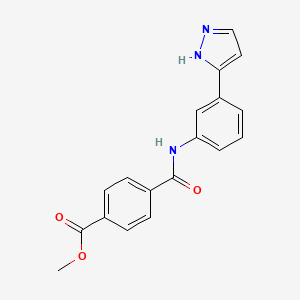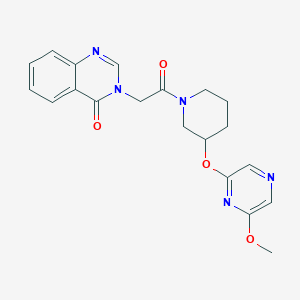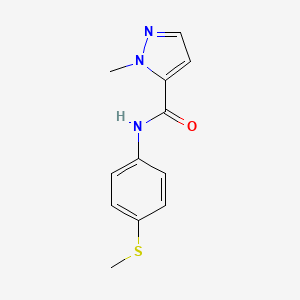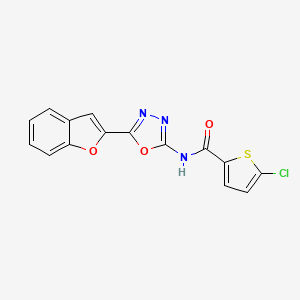
methyl 4-((3-(1H-pyrazol-3-yl)phenyl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, methyl 4-((3-(1H-pyrazol-3-yl)phenyl)carbamoyl)benzoate, is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at adjacent positions. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of a related compound, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was achieved through a 3+2 annulation method starting from (E)-ethyl 2-benzylidene-3-oxobutanoate and phenylhydrazine hydrochloride in acetic acid . Similarly, the synthesis of 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone derivatives has been reported, which could provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques, such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. For example, the crystal structure of 1-phenyl-2,3-dimethyl-5-oxo-1,2-dihydro-1H-pyrazol-4-ammonium 2[(2-carboxyphenyl) disulfanyl]benzoate was determined using single-crystal X-ray analysis . Quantum mechanical calculations, such as Density Functional Theory (DFT), can also provide detailed information about the molecular structure, as demonstrated in the studies of related compounds .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For instance, the reduction of pyrazole derivatives has been studied using polarographic methods, revealing insights into the electrochemical behavior of these compounds . Additionally, the reactivity of pyrazole derivatives towards metal ions has been explored, with some compounds showing promise as group-extraction reagents for the spectrophotometric determination of trace elements .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the pyrazole ring. Thermal analysis can provide information on the stability and decomposition patterns of these compounds . Theoretical calculations can predict properties like dipole moments, hyperpolarizability, and molecular electrostatic potential, which are important for understanding the reactivity and potential applications of the compound .
Applications De Recherche Scientifique
Molecular Structure and Hydrogen Bonding
One study focused on the molecular structure and hydrogen bonding patterns of two isomeric compounds related to methyl 4-((3-(1H-pyrazol-3-yl)phenyl)carbamoyl)benzoate. It was found that these compounds form complex molecular sheets and chains through a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, showcasing their potential in designing materials with specific structural properties (Portilla et al., 2007).
Antimicrobial Activities
Another research aspect involves the synthesis of novel pyrazole derivatives, including those related to the compound , demonstrating antimicrobial activities against a variety of Gram-positive, Gram-negative bacteria, and fungal strains. This highlights its potential use in developing new antimicrobial agents (Siddiqui et al., 2013).
Catalytic Applications in Cross-Coupling Reactions
The compound has also been used to synthesize bulky pyrazole-based ligands for stabilizing metal complexes used as pre-catalysts in Suzuki–Miyaura cross-coupling reactions. These complexes demonstrated significant catalytic activity, indicating the compound's utility in facilitating organic synthesis processes (Ocansey et al., 2018).
Antihyperglycemic Agents
Research into the structural analogs of this compound has led to the discovery of potent antihyperglycemic agents. These agents show promise in managing hyperglycemia by selectively inhibiting renal tubular glucose reabsorption, representing a new class of diabetes treatments (Kees et al., 1996).
Electropolymerization for Enhanced Polymer Properties
A study on self-assembled monolayers of aromatic pyrrole derivatives, including those related to the targeted compound, explored their electropolymerization and electrocopolymerization with pyrrole. This research indicates potential applications in improving the properties of poly(pyrrole) layers for various technological applications (Schneider et al., 2017).
Mécanisme D'action
Target of Action
Pyrazole derivatives have been shown to exhibit a broad range of biological activities . They have been used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been shown to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Pyrazole derivatives have been shown to exhibit cytotoxic activity against several human cell lines .
Propriétés
IUPAC Name |
methyl 4-[[3-(1H-pyrazol-5-yl)phenyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-24-18(23)13-7-5-12(6-8-13)17(22)20-15-4-2-3-14(11-15)16-9-10-19-21-16/h2-11H,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSJSUWHSUUKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2508879.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2508881.png)

![3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2508887.png)
![5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2508888.png)
![2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide](/img/structure/B2508889.png)
![(1S,2R,5S)-6-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride](/img/structure/B2508891.png)
![N-[(3-methoxyphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2508892.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2508894.png)
![1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2508896.png)
